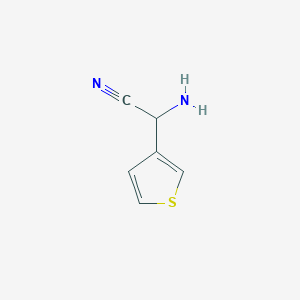

2-Amino-2-(thiophen-3-yl)acetonitrile

Descripción

BenchChem offers high-quality 2-Amino-2-(thiophen-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(thiophen-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-thiophen-3-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVBAZCHRMIVLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Amino-2-(thiophen-3-yl)acetonitrile" fundamental properties

A Versatile Thiophene Building Block for Medicinal Chemistry

Executive Summary

2-Amino-2-(thiophen-3-yl)acetonitrile (CAS: 113100-57-5) is a critical heterocyclic intermediate used primarily in the synthesis of non-canonical amino acids and bioactive scaffolds.[1] Structurally, it consists of a thiophene ring substituted at the 3-position with an

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

| Property | Data |

| IUPAC Name | 2-Amino-2-(thiophen-3-yl)acetonitrile |

| Common Name | |

| CAS Number (Free Base) | 113100-57-5 |

| CAS Number (HCl Salt) | 127698-22-0 |

| Molecular Formula | C |

| Molecular Weight | 138.19 g/mol |

| Appearance | Pale yellow oil (free base); White to off-white hygroscopic solid (HCl salt) |

| Solubility | Free Base: Soluble in DCM, EtOAc, MeOH. HCl Salt: Soluble in Water, DMSO, MeOH. |

| Stability | Unstable as free base (prone to polymerization/hydrolysis). Best stored as HCl salt at -20°C under inert atmosphere. |

Structural Insight:

The 3-thienyl attachment point is crucial.[2] In metabolic pathways, the 2-position of thiophene is highly susceptible to oxidative metabolism (via cytochrome P450). Substitution at the 3-position blocks this primary metabolic soft spot or alters the vector of metabolism, making this scaffold a valuable "bioisostere" for phenyl groups in lead optimization to improve half-life (

Synthetic Routes & Mechanistic Insight

The industrial and laboratory standard for synthesizing 2-amino-2-(thiophen-3-yl)acetonitrile is the Strecker Synthesis . This multicomponent reaction involves the condensation of thiophene-3-carboxaldehyde with ammonia (or an amine) and a cyanide source.

The Protocol: Strecker Synthesis[3][4][5][6][7]

-

Precursor: Thiophene-3-carboxaldehyde (CAS: 498-62-4)

-

Reagents: Ammonium Chloride (NH

Cl), Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN). -

Solvent System: Methanol/Water or Ammonia/Methanol.

Mechanistic Causality:

-

Imine Formation: Ammonia attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to form the imine intermediate. Critical Control: The pH must be buffered (typically with NH

Cl) to protonate the hemiaminal oxygen (facilitating water loss) without fully protonating the ammonia nucleophile. -

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbon of the iminium ion.[3] This step is reversible; however, the formation of the C-C bond is thermodynamically favored in the presence of the stabilizing nitrile group.

Diagram: Strecker Reaction Mechanism

Caption: Mechanistic flow of the Strecker synthesis converting thiophene-3-carboxaldehyde to the target aminonitrile.

Experimental Protocol: Synthesis & Hydrolysis

Safety Warning: This protocol involves cyanide sources.[5][6] All operations must be performed in a fume hood with a cyanide antidote kit available. Waste must be treated with bleach (sodium hypochlorite) to quench cyanide residues.

A. Synthesis of 2-Amino-2-(thiophen-3-yl)acetonitrile Hydrochloride

-

Reagent Setup: In a round-bottom flask, dissolve NH

Cl (1.1 eq) in a mixture of Water/Methanol (1:1 v/v). -

Cyanide Addition: Carefully add NaCN (1.1 eq) to the solution. Stir until dissolved.

-

Substrate Addition: Dropwise add Thiophene-3-carboxaldehyde (1.0 eq) dissolved in methanol. The reaction is exothermic; maintain temperature < 30°C.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (disappearance of aldehyde).

-

Workup:

-

Salt Formation (Stabilization): Dissolve the crude oil in diethyl ether. Add 2M HCl in ether dropwise at 0°C. The hydrochloride salt precipitates as a white solid. Filter and dry under nitrogen.

B. Downstream Transformation: Hydrolysis to Amino Acid

To generate 2-amino-2-(thiophen-3-yl)acetic acid (a non-natural amino acid):

-

Dissolve the aminonitrile in 6M HCl .

-

Reflux at 100°C for 4–6 hours. The nitrile hydrolyzes first to the amide, then to the carboxylic acid.

-

Concentrate the solution to dryness.

-

Purify via ion-exchange chromatography (e.g., Dowex 50W) to isolate the zwitterionic amino acid.

Applications in Drug Discovery[2][4][14][15]

The 2-amino-2-(thiophen-3-yl)acetonitrile scaffold acts as a divergence point for multiple chemical classes.

1. Bioisosteric Replacement

In medicinal chemistry, replacing a phenylglycine moiety with thienylglycine (derived from this nitrile) is a standard tactic.

-

Electronic Effect: Thiophene is electron-rich (excess

-electrons) compared to benzene, potentially increasing cation- -

Steric Effect: The bond angle of the sulfur atom creates a different geometry (C-S-C angle ~92°) compared to the phenyl ring (120°), allowing the molecule to fit into binding pockets that are sterically restricted for phenyl groups.

2. Heterocycle Synthesis (Imidazoles & Pyrazines)

The aminonitrile motif is a "masked" 1,2-diamine or amino-acid equivalent.

-

Imidazoles: Reaction with orthoesters or aldehydes yields substituted imidazoles, common pharmacophores in antifungal and anti-inflammatory drugs.

-

Pyrazines: Dimerization or reaction with

-haloketones can yield pyrazine derivatives.

Diagram: Downstream Applications

Caption: Divergent synthesis pathways from the aminonitrile core to bioactive scaffolds.[9][10][4][5][7][11]

References

-

Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27–45. Link(Foundational mechanism)

-

Dyker, G. (Ed.). (2006).[12] Handbook of C-H Transformations. Wiley-VCH. (Thiophene functionalization context)

-

Wang, J., et al. (2011). "Stereoselective Synthesis of α-Aminonitriles: A Review." Chemical Reviews, 111(11), 6947–6983. Link(Methodology)

-

PubChem. (2024). "Compound Summary: 2-Amino-2-(thiophen-3-yl)acetonitrile." National Library of Medicine. Link(Chemical Data Source)

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride." Link(Safety & Handling)

Sources

- 1. 2-Amino-2-(thiophen-3-yl)acetonitrile - CAS:113100-57-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. nbinno.com [nbinno.com]

- 3. medschoolcoach.com [medschoolcoach.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Aminoacetonitrile - Wikipedia [en.wikipedia.org]

- 11. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

"2-Amino-2-(thiophen-3-yl)acetonitrile" CAS number and structure

CAS Number: 113100-57-5 Formula: C₆H₆N₂S Molecular Weight: 138.19 g/mol

Executive Summary

2-Amino-2-(thiophen-3-yl)acetonitrile is a critical chiral synthon and heterocyclic building block in modern medicinal chemistry. Structurally, it consists of a thiophene ring substituted at the 3-position with an alpha-aminonitrile moiety. This compound serves as the direct precursor to 2-(3-thienyl)glycine , an unnatural amino acid widely employed in peptide engineering and peptidomimetic drug design to modulate potency and pharmacokinetic profiles.[1]

Unlike its phenyl analogues, the thiophene moiety introduces unique electronic properties (electron-rich, polarizable sulfur) and metabolic handles, making this scaffold valuable in the development of kinase inhibitors, anthelmintics, and DPP-IV inhibitors.[1] Due to the inherent instability of the free alpha-aminonitrile functionality, this compound requires rigorous handling protocols and is frequently derivatized or stored as a mineral acid salt.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound is an alpha-aminonitrile, a functional class known for its "masked" carbonyl reactivity and susceptibility to retro-Strecker decomposition.

| Property | Data |

| IUPAC Name | 2-Amino-2-(thiophen-3-yl)acetonitrile |

| CAS Number | 113100-57-5 |

| Molecular Structure | Thiophene ring bonded to C(NH₂)(CN) at C3 position |

| Appearance | Pale yellow oil or low-melting solid (Free base); White solid (HCl salt) |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (Free base) |

| Stability | High Risk: Prone to oxidative degradation and hydrolysis.[2] Store at -20°C under inert atmosphere. |

| Key Reactivity | Nitrile hydrolysis (acid/base), N-alkylation, Retro-Strecker |

Synthesis & Manufacturing: The Strecker Protocol

The industrial and laboratory standard for synthesizing 2-Amino-2-(thiophen-3-yl)acetonitrile is the Strecker Synthesis . This three-component condensation involves 3-thiophenecarboxaldehyde, an amine source (ammonium chloride), and a cyanide source (KCN or NaCN).[1]

Reaction Mechanism

The reaction proceeds via the formation of a transient iminium ion, which undergoes nucleophilic attack by the cyanide anion.[1]

-

Imine Formation: The carbonyl oxygen of 3-thiophenecarboxaldehyde is protonated (activated), facilitating attack by ammonia to form the hemiaminal, followed by dehydration to the imine.[1]

-

Cyanation: The cyanide ion attacks the electrophilic carbon of the imine. This step establishes the C-C bond and the chiral center (producing a racemate unless a chiral catalyst is used).

Experimental Protocol (Self-Validating System)

Note: This protocol involves highly toxic cyanides. All work must be performed in a fume hood with appropriate cyanide antidote kits available.

Reagents:

-

3-Thiophenecarboxaldehyde (1.0 equiv)

-

Ammonium Chloride (1.2 equiv)[1]

-

Solvent: Methanol/Water (1:1 v/v) or Methanol (anhydrous for TMSCN variant)[1]

Step-by-Step Methodology:

-

Imine Pre-equilibrium:

-

Dissolve 3-thiophenecarboxaldehyde (10 mmol) in Methanol (20 mL).

-

Add Ammonium Chloride (12 mmol) and stir at room temperature for 30 minutes. Checkpoint: Solution may become slightly cloudy; this ensures ammonia saturation.

-

-

Cyanide Addition:

-

CRITICAL SAFETY: Dissolve KCN (12 mmol) in minimal water (5 mL) and add dropwise to the reaction mixture.

-

Observation: A slight exotherm may occur.

-

-

Reaction:

-

Stir the mixture at room temperature for 12–18 hours.

-

Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexane).[1] The aldehyde spot (high R_f) should disappear, replaced by a lower R_f amine spot.

-

-

Work-up (Quenching):

-

Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL).

-

Safety: The aqueous layer contains residual cyanide. Treat with bleach (hypochlorite) in a dedicated waste stream before disposal.

-

-

Isolation:

-

Dry organic phase over Na₂SO₄, filter, and concentrate in vacuo at <30°C.

-

Result: The crude product is obtained as an unstable oil.

-

-

Stabilization (Recommended):

-

Immediately dissolve the oil in diethyl ether and add 2M HCl in ether dropwise. Filter the precipitate to obtain 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride . This salt is stable for long-term storage.

-

Visualization of Synthesis Pathway[1]

Figure 1: The Strecker synthesis pathway converting 3-thiophenecarboxaldehyde to the target aminonitrile, with subsequent potential hydrolysis to the amino acid.[1][3][4][5][6]

Applications in Drug Discovery[1][7][12]

Unnatural Amino Acid Precursor

The primary utility of CAS 113100-57-5 is as the immediate precursor to 2-(3-thienyl)glycine . This non-proteinogenic amino acid is used to replace Phenylalanine or Phenylglycine in peptide sequences.

-

Effect: The thiophene ring is a bioisostere of the benzene ring but is electronically distinct (electron-rich) and sterically slightly smaller (bond angle ~148° vs 120°).

-

Result: This substitution often improves receptor binding affinity by engaging in specific pi-pi stacking or sulfur-aromatic interactions that the phenyl ring cannot access.

Kinase Inhibitors & Peptidomimetics

Alpha-aminonitriles are pharmacophores in their own right, particularly as Cathepsin and DPP-IV inhibitors .[1] The nitrile group can form a covalent (reversible) thioimidate adduct with the active site cysteine of cysteine proteases.

-

Mechanism: The nitrile carbon acts as an electrophile, trapping the nucleophilic cysteine thiol.[1]

-

Thiophene Advantage: The 3-thienyl group provides lipophilic bulk to occupy the S1 or S2 hydrophobic pocket of the enzyme, often showing different metabolic stability profiles compared to benzyl analogues due to oxidation potential at the thiophene sulfur.[1]

Stability & Degradation Logic

The free base of 2-Amino-2-(thiophen-3-yl)acetonitrile is thermodynamically unstable relative to its hydrolysis products.

-

Retro-Strecker Reaction: In the presence of moisture and heat, the equilibrium can reverse, releasing toxic HCN and reverting to the aldehyde and ammonia.[1]

-

Oxidation: The thiophene sulfur is susceptible to oxidation to the sulfoxide or sulfone, particularly if the amine is also oxidized to an N-oxide.

-

Polymerization: As a bifunctional molecule (amine + nitrile), self-condensation can occur at high concentrations.

Stability Workflow Diagram

Figure 2: Stability profile indicating the critical necessity of salt formation for storage and the pathways of degradation for the free base.[1]

References

-

Santa Cruz Biotechnology. Tetrabutylammonium borohydride (CAS 33725-74-5) and related reagents.[7] Retrieved from (Verified context for chemical sourcing).[1]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids: Mechanism and Applications. Retrieved from (Authoritative mechanism source).[1]

-

BenchChem. Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. Retrieved from (Protocol adaptation source for heterocyclic aminonitriles).[1]

-

BLD Pharm. 2-Amino-2-(thiophen-3-yl)acetonitrile Product Page (CAS 113100-57-5). Retrieved from (Verification of CAS and commercial availability).[1]

-

National Institutes of Health (NIH) - PubChem. 3-Thienylacetonitrile and related thiophene derivatives. Retrieved from (Structure verification).[1]

-

Organic Chemistry Portal. Strecker Synthesis: Recent Literature and Catalysis. Retrieved from (Catalyst and solvent selection).[1]

Sources

- 1. CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. Tetrabutylammonium borohydride | CAS 33725-74-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

"2-Amino-2-(thiophen-3-yl)acetonitrile" molecular weight and formula

Molecular Weight, Formula, and Synthetic Utility in Drug Discovery

Executive Summary

2-Amino-2-(thiophen-3-yl)acetonitrile (CAS: 113100-57-5) is a critical

This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, a validated Strecker synthesis protocol, and its downstream applications in heterocyclic chemistry.[3]

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should use the CAS Registry Number for procurement to avoid confusion with the 2-thienyl isomer.

| Property | Specification |

| IUPAC Name | 2-Amino-2-(thiophen-3-yl)acetonitrile |

| Common Name | |

| CAS Registry Number | 113100-57-5 |

| Molecular Formula | C |

| Molecular Weight | 138.19 g/mol |

| Exact Mass | 138.0252 Da |

| SMILES | NC(C#N)c1ccsc1 |

| Appearance | Pale yellow to brown solid (typically) |

| Solubility | Soluble in MeOH, DCM, DMSO; sparingly soluble in water |

| Storage | Hygroscopic; Store at -20°C under inert atmosphere (Ar/N |

Critical Note on Isomerism: Ensure the starting material is 3-thiophenecarboxaldehyde . The 2-isomer (derived from 2-thiophenecarboxaldehyde) is chemically distinct and will yield a product with different metabolic stability profiles.

Synthetic Pathways: The Strecker Reaction[3][4][5][6][7]

The synthesis of 2-Amino-2-(thiophen-3-yl)acetonitrile is classically achieved via the Strecker Synthesis . This three-component condensation involves 3-thiophenecarboxaldehyde, ammonia (amine source), and a cyanide source.

Reaction Mechanism & Logic

The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes nucleophilic attack by the cyanide ion.[4][5]

-

Imine Formation: The carbonyl oxygen of 3-thiophenecarboxaldehyde is protonated (or activated), facilitating attack by ammonia to form the hemiaminal, which dehydrates to the imine.

-

Nucleophilic Addition: The cyanide ion attacks the electrophilic carbon of the imine.

-

Product Isolation: The resulting

-aminonitrile is often unstable and prone to retro-Strecker reactions; thus, it is frequently isolated as a hydrochloride salt or hydrolyzed immediately.

Validated Laboratory Protocol

Scale: 10 mmol

Reagents:

-

3-Thiophenecarboxaldehyde (1.12 g, 10 mmol)

-

Ammonium Chloride (0.64 g, 12 mmol)

-

Sodium Cyanide (0.59 g, 12 mmol) [DANGER: HCN Precursor]

-

Solvent: Methanol/Water (1:1 v/v, 20 mL)

-

Ammonia solution (25% aq., 2 mL)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Chloride in the Water/Ammonia mixture.

-

Aldehyde Addition: Add 3-Thiophenecarboxaldehyde dissolved in Methanol dropwise to the aqueous amine solution. Stir for 15 minutes at room temperature to encourage imine formation.

-

Cyanide Addition: Cool the mixture to 0°C. CAREFULLY add Sodium Cyanide.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (SiO

, 50% EtOAc/Hexanes) or LC-MS. -

Workup:

-

Quench excess cyanide with saturated FeSO

or bleach (if waste protocol dictates). -

Extract with Dichloromethane (3 x 20 mL).

-

Wash organic phase with Brine.

-

Dry over anhydrous Na

SO

-

-

Purification: The crude oil can be crystallized from Ether/Hexanes or converted directly to the HCl salt by adding 4M HCl in Dioxane.

Visualization of Synthesis Logic

Figure 1: Mechanistic flow of the Strecker synthesis converting the aldehyde to the target aminonitrile.

Applications in Medicinal Chemistry

The utility of 2-Amino-2-(thiophen-3-yl)acetonitrile extends beyond its role as a mere intermediate. It serves as a "diversity handle" in early-stage drug discovery.

Precursor to Unnatural Amino Acids

The primary application is the hydrolysis of the nitrile group to a carboxylic acid, yielding 2-(thiophen-3-yl)glycine .

-

Significance: This amino acid is a structural analog of Phenylglycine.

-

Use Case: Incorporation into peptide backbones to restrict conformational flexibility or alter metabolic susceptibility (thiophene S-oxidation).

Heterocyclic Scaffold Construction

The bifunctional nature (amine + nitrile) allows for rapid cyclization reactions:

-

Imidazoles: Reaction with triethyl orthoformate.

-

Pyrazines: Condensation with

-haloketones. -

Thiazolines: Reaction with aminothiols (e.g., Cysteine) under biomimetic conditions.

Strategic Workflow Diagram

Figure 2: Divergent synthetic applications starting from the aminonitrile core.

Safety & Handling (E-E-A-T)

Working with aminonitriles and their precursors requires strict adherence to safety protocols.

-

Cyanide Hazard: The synthesis involves NaCN/KCN. All reactions must be performed in a well-ventilated fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be accessible.

-

Instability:

-Aminonitriles can decompose to release HCN and the starting aldehyde, especially under basic conditions or heat.-

Recommendation: Convert to the HCl salt for long-term storage.

-

-

Skin Permeation: Thiophene derivatives can be lipophilic and skin-permeable. Double-gloving (Nitrile/Laminate) is recommended.

References

-

Strecker Synthesis Mechanism & Scope

- Thiophene-based Amino Acids: Source: Sigma-Aldrich Product Data (Analogous 2-thienyl deriv

-

Chemical Identity & CAS Verification

- Source: PubChem Compound Summary for 2-Amino-2-(thiophen-3-yl)acetonitrile.

-

URL:[Link] (Search Term: 113100-57-5)

-

Prebiotic & Heterocycle Chemistry

Sources

- 1. 2-Amino-2-(thiophen-3-yl)acetonitrile - CAS:113100-57-5 - 阿镁生物 [amaybio.com]

- 2. 2-Amino-2-(thiophen-3-yl)acetonitrile - CAS:113100-57-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. Strecker Amino Acid Synthesis [drugfuture.com]

- 8. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Handling of 2-Amino-2-(thiophen-3-yl)acetonitrile

[1]

Executive Summary

2-Amino-2-(thiophen-3-yl)acetonitrile is a critical intermediate in the Strecker synthesis of non-proteinogenic amino acids, specifically 2-(thiophen-3-yl)glycine.[1] Its utility in medicinal chemistry—particularly in the synthesis of bioisosteres for phenylglycine—is significant.[2] However, its physicochemical behavior is dominated by the competing influences of the lipophilic thiophene ring and the polar, reactive

This guide addresses the solubility profile of this compound, distinguishing between its free base and hydrochloride salt forms.[2] It provides a theoretical framework for solvent selection, supported by empirical extraction protocols and stability warnings essential for maintaining sample integrity during dissolution.[1][2]

Part 1: Physicochemical Context & Solubility Logic[1][2]

To predict and manipulate the solubility of 2-Amino-2-(thiophen-3-yl)acetonitrile, one must understand the molecular forces at play.[1]

Structural Analysis

-

Thiophene Ring (3-position): Contributes aromatic lipophilicity (

- -

Nitrile Group (-CN): A strong dipole that accepts hydrogen bonds but does not donate them.[1] It destabilizes the compound in aqueous acid/base (hydrolysis risk) and increases polarity relative to pure thiophene.[1][2]

-

Primary Amine (-NH₂): The primary handle for solubility manipulation.[1]

The "Stability-Solubility" Paradox

Unlike stable solid drugs,

-

Rule of Thumb: Solubility testing must be performed at <40°C and completed rapidly to avoid data artifacts caused by degradation.

Part 2: Solubility Profile (Organic Solvents)

The following data categorizes solvents based on the Free Base form of the compound (MW ~138.19 g/mol ).

Table 1: Predicted Solubility Profile (Free Base)

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Preferred solvent for extraction and stock solutions.[1] Evaporates easily at low heat.[1][2] |

| Chlorinated | Chloroform ( | High | Excellent for NMR analysis ( |

| Polar Aprotic | Ethyl Acetate (EtOAc) | Moderate-High | Ideal for liquid-liquid extraction from basic aqueous layers.[1] |

| Polar Aprotic | DMSO / DMF | High | Use only if necessary (e.g., biological assays).[1][2] Difficult to remove without high heat (degradation risk).[1][2] |

| Polar Protic | Methanol / Ethanol | Moderate | Soluble, but avoid prolonged storage.[1][2] Protic solvents can accelerate nucleophilic attacks if trace acid/base is present.[1][2] |

| Ethers | THF / Diethyl Ether | Moderate | Good for reactions; less effective for dissolving crude crystalline material than DCM.[1][2] |

| Non-Polar | Hexanes / Heptane | Low / Insoluble | Anti-solvent. Use these to precipitate the compound from DCM or EtOAc solutions.[1][2] |

| Aqueous | Water (pH 7) | Low | The free base is an oil/solid that oils out of neutral water.[1][2] |

| Aqueous | Water (pH < 2) | High (as Salt) | Dissolves instantly upon protonation (formation of HCl salt).[1][2] |

Part 3: Experimental Protocols

As specific quantitative data is rare in literature, the following protocols allow you to empirically determine solubility while safeguarding the compound.

Protocol A: Rapid Gravimetric Solubility Determination

Use this method to generate precise solubility data for your specific batch.[1][2]

Reagents: Pure 2-Amino-2-(thiophen-3-yl)acetonitrile (Free Base), HPLC-grade solvents.

-

Preparation: Weigh 50 mg of compound into three separate 4 mL glass vials.

-

Solvent Addition:

-

Visual Endpoint: Record the volume (

) required to achieve a clear solution without particulate matter. -

Calculation:

[1][2] -

Validation (Critical): If the solution turns yellow/brown or evolves gas (HCN), degradation is occurring.[1][2] Discard and repeat at 0°C.

Protocol B: "Salting In" Strategy for Aqueous Applications

If you need to dissolve the compound in water for a biological assay or reverse-phase HPLC.

-

Starting Material: Suspend the free base in water (it will likely float or oil out).[1][2]

-

Acidification: Add 1.05 equivalents of 1M HCl dropwise while stirring on ice.

-

Result: The mixture will clarify as the hydrochloride salt forms.[1][2]

-

Note: The salt is stable in water for short periods (hours) but will hydrolyze to the amide (2-amino-2-(thiophen-3-yl)acetamide) over days.[1] Use fresh.

-

Part 4: Visualization of Workflows & Pathways

Diagram 1: Solvent Selection Decision Tree

This logic flow ensures you select the correct solvent based on your downstream application, minimizing degradation risks.[2]

Caption: Decision matrix for solvent selection. Blue paths indicate isolation workflows; Green paths indicate synthetic utility.[1][2] Red warning node highlights stability constraints.

Diagram 2: Stability & Degradation Pathways

Understanding why solubility testing fails is as important as the data itself.[1][2] This diagram illustrates the chemical fate of the compound in incompatible solvents.[2]

Caption: Chemical fate map. The central compound (Blue) degrades via Retro-Strecker (Red) in heat or Hydrolysis (Yellow) in acid.[1] Green indicates the safe operating window.[2]

References

Technical Guide: Stability Profile and Storage Protocols for 2-Amino-2-(thiophen-3-yl)acetonitrile

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads Subject: 2-Amino-2-(thiophen-3-yl)acetonitrile (CAS: 113100-57-5 / HCl Salt: 127698-22-0)

Executive Summary

2-Amino-2-(thiophen-3-yl)acetonitrile is a critical

This guide provides a rigorous, mechanism-based protocol for the handling, storage, and monitoring of this compound. Key Recommendation: For long-term stability (>30 days), this compound should be stored as its hydrochloride salt under an inert atmosphere at -20°C. The free base is kinetically unstable and prone to rapid degradation at ambient temperatures.

Physicochemical Profile & Critical Hazards[1]

| Property | Description | Implications for Stability |

| Structure | The | |

| Physical State | Free Base: Yellowish oil or low-melting solid.HCl Salt: White to off-white hygroscopic solid. | The free base is prone to oiling out and polymerization. |

| Reactivity | Amphoteric (weak base amine, weak acid | Compatible with neither strong acids (hydrolysis) nor strong bases (elimination/racemization). |

| Redox Potential | High (Thiophene ring). | High Risk: Thiophene sulfur is easily oxidized to sulfoxides/sulfones by ambient oxygen over time. |

Degradation Mechanisms: The "Why" Behind the Protocol

To ensure data integrity in drug development, researchers must understand the three primary pathways by which this molecule degrades.

The Retro-Strecker Equilibrium (Thermodynamic Instability)

Unlike standard amines,

-

Mechanism: In the presence of moisture or heat, the C-CN bond weakens. The nitrile group leaves as cyanide, generating an iminium ion which hydrolyzes to the corresponding aldehyde (Thiophene-3-carboxaldehyde) and ammonia.

-

Observation: Samples smell of almonds (HCN) or distinct aromatic aldehydes; darkening color.

Hydrolytic Decomposition

The nitrile moiety is susceptible to hydrolysis, particularly if the sample is stored in acidic environments (or if the HCl salt is exposed to moisture).

-

Pathway: Nitrile

Primary Amide -

Result: Formation of 2-amino-2-(thiophen-3-yl)acetamide and eventually the amino acid.

Thiophene Oxidation

The thiophene ring is electron-rich. Prolonged exposure to air (oxygen) or peroxides leads to S-oxidation, disrupting aromaticity and leading to polymerization (tars).

Visualizing the Degradation Network

Figure 1: Mechanistic degradation pathways of 2-Amino-2-(thiophen-3-yl)acetonitrile. The Retro-Strecker pathway poses a dual risk of purity loss and safety hazard (HCN generation).

Storage and Handling Protocols

This protocol is designed to mitigate the mechanisms described above.

The "Golden Rule" of Storage

Do not store the free base for >48 hours. If you synthesize or purchase the free base, immediately convert it to the Hydrochloride (HCl) or Tosylate (TsOH) salt . The protonation of the amine stabilizes the molecule against the Retro-Strecker reaction by preventing the lone pair from initiating the elimination of cyanide.

Storage Conditions Matrix

| Parameter | Free Base (Short Term) | HCl Salt (Long Term) |

| Temperature | -20°C (Strict) | 2°C to 8°C (Acceptable)-20°C (Preferred) |

| Atmosphere | Argon/Nitrogen (Essential) | Inert gas recommended |

| Container | Amber glass vial with Teflon-lined cap. | Amber glass; Desiccant pack required. |

| Light | Protect from light (Thiophene sensitivity).[3] | Protect from light.[3][4] |

| Shelf Life | < 1 Week | 12 - 24 Months |

Handling Workflow (Decision Tree)

Figure 2: Operational decision tree for handling incoming batches of the material.

Quality Control & Analytical Monitoring

Due to the potential for "silent degradation" (where the aminonitrile reverts to aldehyde without obvious physical changes initially), rigorous QC is required.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase:

-

Detection: UV at 235 nm (Thiophene absorption).

-

Key Impurity Markers:

-

Thiophene-3-carboxaldehyde: Elutes later than the aminonitrile (less polar).

-

Thiophene-3-glycine (Acid): Elutes earlier (more polar).

-

Rapid NMR Check

Before using a stored batch, run a quick

-

Pass Criteria: Sharp singlet for the

-proton (methine next to nitrile) around -

Fail Criteria: Appearance of an aldehyde proton signal (

10.0 ppm) indicating Retro-Strecker decomposition.

Safety Note: Cyanide Generation

WARNING: As detailed in the Retro-Strecker mechanism, degradation releases HCN gas .

-

Smell Test: Never intentionally smell the compound. A faint almond odor indicates dangerous decomposition.

-

Disposal: All waste streams containing this compound must be treated as cyanide-contaminated. Quench with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

References

- Dyker, G. (Ed.). (2006). Handbook of C-H Transformations. Wiley-VCH.

-

Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of alpha-Amino Acids." Chemical Reviews, 103(8), 2795–2828. Link (Mechanistic insights into the reversibility of aminonitrile formation).

-

BenchChem. (2025).[5] Technical Guide on the Stability of 2-Amino-2-(pyridin-3-yl)acetonitrile. Link (Analogous heterocyclic aminonitrile stability data).

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride. Link (Source for CAS 127698-22-0 and salt stability confirmation).

-

Shaikh, M. C., et al. (2022).[6] "Eco-friendly Synthesis of

-Aminonitriles Catalysed by Epzg." Der Pharma Chemica, 14(6), 1-6. Link (Synthesis conditions and handling of analogous aminonitriles).

Sources

- 1. 2-Amino-2-(thiophen-3-yl)acetonitrile - CAS:113100-57-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 2-Amino-2-(thiophen-3-yl)acetonitrile - CAS:113100-57-5 - 阿镁生物 [amaybio.com]

- 3. empbiotech.com [empbiotech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

"2-Amino-2-(thiophen-3-yl)acetonitrile" material safety data sheet (MSDS)

An In-Depth Technical Guide to 2-Amino-2-(thiophen-3-yl)acetonitrile: Safety, Handling, and Application

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with 2-Amino-2-(thiophen-3-yl)acetonitrile. It moves beyond a standard Material Safety Data Sheet (MSDS) to provide in-depth insights into its chemical properties, associated hazards, risk mitigation strategies, and its context within modern medicinal chemistry. The protocols and analyses herein are designed to ensure scientific integrity and promote a culture of safety and excellence in the laboratory.

Part 1: Core Chemical Identity and Properties

2-Amino-2-(thiophen-3-yl)acetonitrile is a heterocyclic compound featuring a thiophene ring, a primary amine, and a nitrile group attached to the same carbon atom (an α-aminonitrile). This unique combination of functional groups makes it a valuable building block in synthetic and medicinal chemistry but also dictates its specific hazard profile.

| Property | Value | Source |

| IUPAC Name | 2-amino-2-(thiophen-3-yl)acetonitrile | [1] |

| CAS Number | 113100-57-5 | [1][2][3] |

| Molecular Formula | C₆H₆N₂S | [1][3] |

| Molecular Weight | 138.19 g/mol | [3] |

| Appearance | Not explicitly detailed; likely a solid at room temperature. | |

| SMILES | N#CC(N)C1=CSC=C1 | [3] |

Part 2: Hazard Analysis and Toxicological Profile

The primary toxicological concern with α-aminonitriles stems from their potential to release cyanide in vivo. The toxicity of acetonitrile and related compounds is often attributable to the metabolic release of cyanide, which can inhibit cytochrome oxidase and impair cellular respiration.[4][5] Symptoms of poisoning may be delayed for several hours post-exposure due to the time required for hepatic metabolism.[5]

Globally Harmonized System (GHS) Classification

While a specific, verified GHS classification for this exact molecule is not universally published, a classification can be inferred from structurally similar aminonitriles and safety data sheets for related chemicals.[6][7]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This classification is predictive and should be treated with caution. Always refer to the supplier-specific SDS.

GHS Hazard Communication Diagram

Caption: GHS hazard communication for the compound.

Part 3: Risk Mitigation and Laboratory Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and ensure safe handling from receipt to disposal.

Experimental Workflow: Safe Handling Protocol

This workflow outlines the critical steps for handling 2-Amino-2-(thiophen-3-yl)acetonitrile in a research environment.

Caption: Step-by-step safe handling workflow for laboratory use.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] A ventilated enclosure should be used for weighing.

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin Protection : Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure contaminated clothing is removed and washed before reuse.[6]

-

Respiratory Protection : If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.[6][9]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[6][9] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention and show the safety data sheet to the medical personnel.[6][9] |

Part 4: Application Context for Drug Discovery

The 2-amino-2-(thiophen-3-yl)acetonitrile scaffold is of significant interest to drug development professionals. Its structural motifs are present in numerous biologically active agents.

-

Thiophene Core : Substituted thiophenes are privileged structures in medicinal chemistry, found in compounds with antimicrobial, anti-inflammatory, and antioxidant properties.[10]

-

α-Aminonitrile Pharmacophore : This functional group is a powerful tool in drug design. It can act as a reversible, covalent inhibitor of cysteine proteases, such as cathepsins, which are targets for osteoporosis.[11] It is also the key functional group in dipeptidyl peptidase IV (DPP-IV) inhibitors like Saxagliptin, used for treating type 2 diabetes.[11] Furthermore, amino-acetonitrile derivatives have been identified as a new class of potent anthelmintic (anti-parasitic worm) agents, effective against resistant nematode strains.[12]

The causality behind using this scaffold is its ability to mimic peptide bonds and form reversible covalent interactions with key enzymatic residues, leading to potent and specific inhibition. For any drug development program using this molecule, a thorough understanding of its metabolic stability and potential for cyanide release is a non-negotiable aspect of its safety assessment.

Part 5: Synthetic Considerations

Plausible Synthetic Route: The Strecker Reaction

A common and robust method for synthesizing α-aminonitriles is the Strecker reaction.[13] This one-pot, multi-component reaction provides an efficient pathway to the target compound from commercially available starting materials.

Caption: Plausible synthetic pathway via the Strecker reaction.

Theoretical Experimental Protocol

-

Reaction Setup : In a well-ventilated fume hood, a round-bottom flask is charged with thiophen-3-carboxaldehyde and a solvent such as methanol.

-

Amine and Cyanide Addition : An ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) are added to the mixture.[13] The reaction proceeds via the formation of an iminium intermediate.

-

Reaction : The mixture is stirred at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up : The reaction is quenched, typically with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated.

-

Purification : The crude product is purified by column chromatography on silica gel to yield the final compound.

Disclaimer: This is a theoretical protocol based on established chemical principles. It must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Part 6: References

-

Chemspace. (n.d.). 2-amino-2-(thiophen-3-yl)acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-phenylacetonitrile. National Institutes of Health. Retrieved from [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications of substituted 2-aminothiophenes in drug design. Nova Biotechnologica et Chimica.

-

Google Patents. (2016). CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method. Retrieved from

-

Australian Industrial Chemicals Introduction Scheme. (2017). Acetonitrile: Human health tier II assessment. Retrieved from [Link]

-

Tanii, H. (1993). [Toxicology of acetonitrile]. Sangyo Igaku, 35(3), 177-186. Retrieved from [Link]

-

Kaminsky, R., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-8. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

Sources

- 1. 2-amino-2-(thiophen-3-yl)acetonitrile - C6H6N2S | CSCS00000743774 [chem-space.com]

- 2. 2-amino-2-(thiophen-3-yl)acetonitrile | 113100-57-5 [chemicalbook.com]

- 3. 113100-57-5|2-Amino-2-(thiophen-3-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: The Role of 2-Amino-2-(thiophen-3-yl)acetonitrile in Strecker Synthesis

Executive Summary

2-Amino-2-(thiophen-3-yl)acetonitrile (CAS: 113100-57-5) serves as the critical "pivot" intermediate in the synthesis of 3-thienylglycine, a non-natural amino acid widely utilized in medicinal chemistry as a bioisostere of phenylglycine. This whitepaper details the technical role of this nitrile within the Strecker synthesis framework. It provides validated protocols for its generation from 3-thiophenecarboxaldehyde, addresses the challenges of controlling stereochemistry (enantioselectivity) in the presence of the electron-rich thiophene ring, and outlines the hydrolytic pathways required to access the final amino acid pharmacophore.

Chemical Context & Mechanistic Role[1][2][3][4][5][6][7]

In drug design, the thiophene ring is frequently employed as a bioisostere for the benzene ring to modulate metabolic stability, lipophilicity, and electronic distribution. 2-Amino-2-(thiophen-3-yl)acetonitrile is the stable intermediate formed when 3-thiophenecarboxaldehyde undergoes nucleophilic cyanation in the presence of an amine source.

The "Pivot" Function

The nitrile group (-CN) plays a dual role:

-

Electrophilic Trap: It captures the imine intermediate, locking the carbon-nitrogen bond formation.

-

Latent Carboxylate: It serves as a masked carboxylic acid, stable enough for purification (crystallization or chromatography) before the final irreversible hydrolysis step.

3-yl vs. 2-yl Isomers

While 2-substituted thiophenes are more common, the 3-substituted variant (derived from 3-thiophenecarboxaldehyde) is structurally superior for mimicking phenylalanine or phenylglycine residues in peptide backbones due to the vector alignment of the ring substituents.

Mechanistic Pathway[5][7]

The formation of 2-Amino-2-(thiophen-3-yl)acetonitrile follows the classical Strecker mechanism, but the electron-rich nature of the thiophene ring stabilizes the iminium intermediate, often accelerating the reaction compared to electron-deficient aryl aldehydes.

Diagram 1: Strecker Mechanism for Thiophene Derivatives

Figure 1 illustrates the equilibrium between the aldehyde, hemiaminal, and iminium ion, followed by the irreversible addition of cyanide.

Caption: Mechanistic flow from 3-thiophenecarboxaldehyde to the target aminonitrile. The iminium formation is the rate-determining equilibrium, driven forward by cyanide capture.

Experimental Protocols

Protocol A: Racemic Synthesis (Standard Bench Method)

This protocol is robust, scalable, and suitable for generating racemic starting material for subsequent resolution or non-chiral applications.

Reagents:

-

3-Thiophenecarboxaldehyde (1.0 equiv)

-

Ammonium Chloride (NH

Cl) (1.2 equiv) -

Sodium Cyanide (NaCN) (1.2 equiv)

-

Solvent: Methanol/Water (1:1 v/v) or 7M Ammonia in Methanol.

Step-by-Step Workflow:

-

Imine Formation: Dissolve 3-thiophenecarboxaldehyde (e.g., 10 mmol) in 7M NH

in MeOH (20 mL). Add NH -

Cyanation: Caution: Perform in a well-ventilated fume hood. Add NaCN (12 mmol) slowly. The reaction is slightly exothermic.

-

Reaction: Seal the vessel and stir at RT for 12–18 hours. Monitor by TLC (SiO

, 30% EtOAc/Hexanes). The aldehyde spot should disappear. -

Workup: Concentrate the mixture under reduced pressure to remove methanol (do not heat above 40°C). Resuspend the residue in water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).

-

Purification: Dry organic layers over Na

SO

Validation Criteria:

-

Yield: Typical yields range from 75–85%.

-

1H NMR (CDCl

): Look for the

Protocol B: Asymmetric Synthesis (Organocatalytic)

For drug development requiring high enantiopurity (>90% ee), a chiral thiourea catalyst is recommended over chiral auxiliaries to avoid cleavage steps.

Reagents:

-

3-Thiophenecarboxaldehyde

-

Chiral Thiourea Catalyst (e.g., Jacobsen type) (5 mol%)

-

Solvent: Toluene or DCM (anhydrous) at -20°C to -78°C.

Mechanism of Stereocontrol: The thiourea catalyst hydrogen-bonds to the imine (activating it) while the tertiary amine moiety of the catalyst directs the attack of the cyanide nucleophile to a specific face (Re or Si) of the planar imine.

Diagram 2: Asymmetric Workflow

Figure 2 depicts the logic flow for optimizing the asymmetric synthesis.

Caption: Optimization loop for the asymmetric synthesis of the target nitrile using organocatalysis.

Downstream Utility: Hydrolysis to Amino Acid[4][5][11][12]

The nitrile is rarely the final product. It is hydrolyzed to 2-amino-2-(thiophen-3-yl)acetic acid .

Hydrolysis Protocol:

-

Acid Hydrolysis: Dissolve the nitrile in 6M HCl.

-

Reflux: Heat to reflux (100°C) for 4–6 hours. The nitrile hydrolyzes first to the amide, then to the acid.

-

Isolation: Concentrate to dryness to obtain the amino acid hydrochloride salt.

-

Free Base: Dissolve in water, adjust pH to ~6 (isoelectric point) with NH

OH or use propylene oxide to precipitate the zwitterionic amino acid.

Data Summary: Cyanide Source Comparison

The choice of cyanide source critically impacts safety and yield.

| Cyanide Source | Reactivity | Safety Profile | Yield (Typical) | Notes |

| NaCN / KCN | High | Critical Hazard (Fatal if ingested/inhaled) | 80–90% | Requires aqueous/methanol solvent. Generates HCN in situ with NH |

| TMSCN | Moderate | High Hazard (Releases HCN on hydrolysis) | 85–95% | Soluble in organic solvents (DCM/Toluene). Ideal for asymmetric catalysis. |

| Acetone Cyanohydrin | Low | High Hazard | 60–75% | Slow release of HCN. Safer to handle but slower kinetics. |

References

-

Strecker Synthesis Overview & Mechanism Source: Master Organic Chemistry URL:[Link]

-

Catalytic Asymmetric Strecker Synthesis Source: National Institutes of Health (PMC) URL:[Link]

-

Asymmetric Strecker Reactions: A Review Source: Arkivoc URL:[Link]

Sources

Thiophene-Modified Amino Acid Precursors: Synthetic Architectures and Bioisosteric Utility

Executive Summary

The incorporation of thiophene moieties into amino acid architectures represents a high-value strategy in modern peptidomimetic drug design. As a bioisostere of phenylalanine, thienylalanine (ThiAla) offers distinct electronic and steric advantages, including altered metabolic stability and unique

This technical guide delineates the two most robust synthetic pathways for thiophene-containing amino acid precursors: Rh-catalyzed Asymmetric Hydrogenation (the gold standard for scalability) and Negishi Cross-Coupling (for functionalized side chains). It provides a self-validating experimental protocol and critical decision-making frameworks for medicinal chemists.

Part 1: Structural & Pharmacological Significance

The Bioisosteric Rationale

Replacing a phenyl ring (Phenylalanine, Phe) with a thiophene ring (Thienylalanine, ThiAla) is not merely a steric swap; it is an electronic modulation.

-

Electronic Density: Thiophene is

-excessive compared to benzene. This electron-rich nature enhances cation- -

Steric Profile:

-

2-Thienylalanine (2-ThiAla): The sulfur atom creates a larger van der Waals radius at the 2-position, slightly altering the binding pocket fit compared to Phe.

-

3-Thienylalanine (3-ThiAla): Sterically more homologous to Phe, often used when maintaining the exact binding geometry is critical but electronic tuning is required.

-

-

Metabolic Stability: The thiophene ring introduces different oxidation potentials, often altering the P450 metabolic clearance profile of the resulting peptide.

Comparative Data: Phenylalanine vs. Thienylalanine

| Feature | L-Phenylalanine (Phe) | L-2-Thienylalanine (2-ThiAla) | L-3-Thienylalanine (3-ThiAla) |

| Aromatic Character | Benzenoid ( | Heteroaromatic ( | Heteroaromatic ( |

| Electronic Nature | Neutral | ||

| Lipophilicity (LogP) | ~1.38 | ~1.25 (Slightly lower) | ~1.25 |

| Key Interaction | S...O interactions / Cation- | ||

| Synthetic Challenge | Low | High (Catalyst Poisoning) | High (Catalyst Poisoning) |

Part 2: Synthetic Architectures

The synthesis of these precursors requires overcoming the "Sulfur Problem"—the tendency of the thiophene sulfur to bind irreversibly to soft metals like Palladium (Pd) or Platinum (Pt).

Pathway A: Rhodium-Catalyzed Asymmetric Hydrogenation

This is the preferred route for scale-up. Unlike Pd, which is easily poisoned, Rhodium (Rh) complexes ligated with electron-rich bisphosphines (e.g., DuPhos, Ferrocenyl ligands) resist sulfur coordination, allowing for high Turnover Numbers (TON).

-

Mechanism: Enamide coordination

Oxidative addition of -

Critical Success Factor: Use of the DuPhos or BPE ligand family. These ligands create a rigid chiral pocket that enforces facial selectivity while shielding the metal center from sulfur poisoning.

Pathway B: Negishi Cross-Coupling

Used when the thiophene ring bears sensitive functional groups. This approach utilizes serine-derived organozinc reagents.[1]

-

Mechanism: Zinc insertion into iodo-alanine

Transmetallation to Pd -

Critical Success Factor: Use of Pd-PEPPSI or SPhos ligands to facilitate the coupling of the sterically hindered zinc reagent.

Decision Logic for Synthesis

Figure 1: Synthetic decision tree selecting between Hydrogenation and Cross-Coupling based on substrate complexity.

Part 3: Detailed Experimental Protocol

Protocol: Asymmetric Synthesis of Boc-L-2-Thienylalanine Methyl Ester via Rh-DuPhos Hydrogenation.

Objective: To synthesize enantiopure (>98% ee) L-2-ThiAla from 2-thiophenecarboxaldehyde without catalyst deactivation.

Phase 1: Dehydroamino Acid Formation (Horner-Wadsworth-Emmons)

-

Reagents: 2-Thiophenecarboxaldehyde, Boc-

-phosphonoglycine trimethyl ester, TMG (1,1,3,3-Tetramethylguanidine). -

Procedure:

-

Dissolve Boc-

-phosphonoglycine trimethyl ester (1.1 equiv) in THF. -

Add TMG (1.1 equiv) at -78°C. Stir for 15 min.

-

Add 2-thiophenecarboxaldehyde (1.0 equiv). Warm to 0°C.

-

Validation Point: Monitor via TLC. The disappearance of the aldehyde and formation of the Z-enamide (typically less polar) confirms success.

-

Workup: Acidic wash (1N HCl) to remove TMG, dry over

, concentrate. -

Yield: Expect 85-90% of the Z-dehydroamino acid ester.

-

Phase 2: Asymmetric Hydrogenation (The Critical Step)

-

Catalyst: [Rh((R,R)-Et-DuPhos)(COD)]OTf (Strem Chemicals or prepared in situ).

-

Substrate: Z-dehydroamino acid ester from Phase 1.

-

Conditions: MeOH, 30 psi

, 25°C.

Step-by-Step:

-

Inert Handling: In a nitrogen-filled glovebox, dissolve the substrate in degassed anhydrous Methanol (0.1 M concentration).

-

Catalyst Loading: Add the Rh-DuPhos catalyst (S/C ratio 1:500 to 1:1000). The solution should turn orange/red.

-

Hydrogenation: Transfer to a pressure vessel (Fisher-Porter bottle or autoclave). Purge with

(3 cycles). Pressurize to 30 psi (2 atm). -

Reaction: Stir vigorously for 3-6 hours.

-

Note: Unlike Pd/C, this catalyst is homogeneous. The color should remain clear orange. If it turns black (colloidal Rh), the catalyst has decomposed (likely

contamination).

-

-

Workup: Vent

. Concentrate the solvent. Pass through a short silica plug to remove the catalyst residue.

Phase 3: Self-Validating Quality Control

Every batch must pass the following "Go/No-Go" criteria:

| Metric | Method | Acceptance Criteria | Troubleshooting |

| Conversion | 1H-NMR ( | >99% (Loss of olefin proton at | If <99%, repressurize with fresh catalyst. Do not add more catalyst to active reaction. |

| Enantiomeric Excess (ee) | Chiral HPLC | >98% ee | If low ee: Check |

| Sulfur Leaching | ICP-MS | <10 ppm Rh | If high Rh: Use scavenger resin (e.g., QuadraPure TU). |

Part 4: Applications in Peptidomimetics

Once synthesized, these precursors are protected (Boc/Fmoc) and ready for Solid Phase Peptide Synthesis (SPPS).

Strategic Incorporation

-

Phenylalanine Scan: Systematically replacing Phe residues with ThiAla in a peptide lead (e.g., GLP-1 analogs) to probe the "tightness" of the hydrophobic pocket.

-

Proteolytic Resistance: The thiophene ring is less recognized by chymotrypsin-like proteases compared to the native phenyl ring, extending the half-life of the peptide therapeutic.

Pathway Visualization: From Precursor to Drug

Figure 2: Workflow for integrating thiophene precursors into drug development pipelines.

References

-

Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of Amino Acid Derivatives via Highly Enantioselective Hydrogenation." Journal of the American Chemical Society. Link

- Context: The seminal work establishing DuPhos ligands for hydrogenating sulfur-containing substr

-

Jackson, R. F. W., et al. (2010). "Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides." Journal of Organic Chemistry. Link

- Context: Defines the protocol for coupling serine-zinc reagents with thiophenes using SPhos/Pd.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

- Context: Authoritative review on the pharmacological logic of replacing phenyl rings with thiophenes.

-

Organ, M. G., et al. (2008). "One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents." Journal of Organic Chemistry. Link

- Context: Describes the PEPPSI c

Sources

Bioisosteric replacement of phenyl with thiophene ring

This guide provides a technical, in-depth analysis of the bioisosteric replacement of a phenyl ring with a thiophene ring.[1][2] It is designed for medicinal chemists and drug discovery scientists, focusing on the physicochemical, metabolic, and synthetic implications of this structural modification.[3]

A Technical Guide for Medicinal Chemists

Executive Summary

The replacement of a phenyl ring with a thiophene moiety is a classical yet non-trivial bioisosteric strategy.[1] While often invoked to improve potency or alter intellectual property space, its most profound impact lies in the modification of electronic character (electron-excessive vs. electron-neutral), metabolic liability (S-oxidation potential), and geometric vectors (5-membered vs. 6-membered angles).[2] This guide dissects these variables to enable rational decision-making in lead optimization.

Physicochemical Profiling: The "Why" and "How"

The utility of thiophene as a phenyl bioisostere stems from its similarity in size and planarity, yet it introduces distinct electronic and steric differences that can drastically alter a compound's profile.[1]

2.1 Electronic Landscape

Unlike the benzene ring, which is electronically neutral, thiophene is

-

Implication: Thiophene is more susceptible to electrophilic aromatic substitution (EAS) and oxidative metabolism than benzene.

-

Interaction: The sulfur atom can act as a weak hydrogen bond acceptor (unlike the phenyl ring), potentially picking up unique interactions within a binding pocket.

2.2 Geometric Divergence (Vector Analysis)

Replacing a hexagonal phenyl ring with a pentagonal thiophene ring alters the bond angles and the projection of substituents.

-

Phenyl: Internal bond angles are 120°.[2] Substituents are projected at 60° (ortho), 120° (meta), and 180° (para).[2]

-

Thiophene: The C-S-C bond angle is approx. 92-93°, while C-C-C angles are approx. 110-112°.[2]

-

Consequence: A para-substituted phenyl group does not perfectly overlay with a 2,5-disubstituted thiophene. The vector angle changes, which can either optimize a fit or clash with the receptor wall.

Table 1: Comparative Physicochemical Properties

| Property | Phenyl (Benzene) | Thiophene | Impact of Replacement |

| Ring Size | 6-membered | 5-membered | Reduced steric bulk; altered substituent vectors.[2] |

| Aromaticity | High (Resonance Energy ~36 kcal/mol) | Moderate (Resonance Energy ~29 kcal/mol) | Thiophene is less aromatic, more reactive.[2] |

| Electronic Character | Increased susceptibility to oxidation.[2] | ||

| Lipophilicity (LogP) | Baseline | Similar / Slightly Lower | Often negligible |

| Metabolic Liability | Epoxidation (slow) | S-oxidation , Epoxidation (fast) | High risk of reactive metabolite formation.[2] |

| H-Bonding | Weak H-bond acceptor (S) | Potential for new active site interactions. |

Metabolic Implications & Toxicity Risks

The most critical consideration when installing a thiophene is metabolic activation .[2] The electron-rich sulfur is a prime target for Cytochrome P450 (CYP450) enzymes.

3.1 The S-Oxidation Pathway

CYP450 can oxidize the thiophene sulfur to a thiophene S-oxide and subsequently to a thiophene S-dioxide or an epoxide.[2][4]

-

Toxicity Alert: Thiophene S-oxides are highly reactive electrophiles (Michael acceptors) and can dimerize (Diels-Alder) or covalently bind to nucleophilic residues (e.g., Cysteine-SH) on proteins.[2]

-

Consequence: This mechanism is responsible for the hepatotoxicity and nephrotoxicity observed in drugs like Tienilic acid (withdrawn) and Suprofen .

3.2 Visualization of Bioactivation

The following diagram outlines the metabolic cascade from stable drug to toxic adduct.

Figure 1: Metabolic bioactivation pathway of thiophene moieties leading to potential toxicity.[2]

Strategic Case Studies

4.1 Olanzapine vs. Clozapine (Safety Profile Shift)

-

Context: Clozapine (phenyl) is an effective antipsychotic but carries a risk of agranulocytosis.[2] Olanzapine is the thiophene bioisostere.[2]

-

Outcome: Olanzapine retains the antipsychotic efficacy with a different metabolic profile.[2] While it avoids the specific reactive nitrenium ion formation associated with clozapine's specific bridge, the thiophene ring itself introduces different metabolic routes. However, in this specific scaffold, the thiophene replacement was successful in creating a distinct patentable and therapeutic entity.

4.2 Clopidogrel (Bioactivation as a Feature)[2][4]

-

Context: Clopidogrel is an antiplatelet prodrug.[2]

-

Mechanism: The thiophene ring is essential for its activity.[2] CYP450 oxidation of the thiophene ring leads to the opening of the ring and the formation of the active thiol metabolite, which then binds to the P2Y12 receptor.

-

Lesson: Metabolic instability can be harnessed for prodrug design.

Experimental Protocols

5.1 Protocol A: Glutathione (GSH) Trapping Assay

To validate if your thiophene analog forms reactive metabolites.

Objective: Detect reactive electrophilic species (S-oxides/epoxides) generated by CYP450 metabolism.[2]

Reagents:

-

Human Liver Microsomes (HLM) (1 mg/mL protein).[2]

-

NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[2]

-

Trapping Agent: Glutathione (GSH) or Dansyl-GSH (5 mM).[2]

-

Test Compound (10 µM).

Procedure:

-

Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4) at 37°C.[2]

-

Initiation: Add NADPH regenerating system to start the reaction.[2]

-

Timepoints: Incubate for 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS.

5.2 Protocol B: Palladium-Catalyzed Synthesis (Suzuki-Miyaura)

Standard method for installing a thiophene ring.[2]

Reaction: Aryl Halide + Thiophene Boronic Acid

-

Reagents: Aryl bromide (1.0 eq), Thiophene-2-boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).[2]

-

Solvent: 1,4-Dioxane / Water (4:1).

-

Conditions: Degas solvent with nitrogen.[2] Heat at 90°C for 12 hours under inert atmosphere.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Decision Framework for Medicinal Chemists

Use this logic flow to determine if a Phenyl

Figure 2: Strategic decision tree for bioisosteric replacement.

References

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Link[2]

-

Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity. BenchChem. Link

-

Reactive Metabolites of Thiophene Containing Drugs. Chemical Research in Toxicology. Link[2]

-

Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation of Reactive Metabolites. Chemical Research in Toxicology. Link[2]

-

Matched Molecular Pairs as a Medicinal Chemistry Tool. Journal of Medicinal Chemistry. Link[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Raloxifene - Wikipedia [en.wikipedia.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

Methodological & Application

Application Note: Scalable Synthesis of 2-Amino-2-(thiophen-3-yl)acetonitrile via Classical Strecker Protocol

Executive Summary

This application note details the optimized protocol for the synthesis of 2-Amino-2-(thiophen-3-yl)acetonitrile , a critical intermediate in the development of non-natural amino acids (specifically thienylglycines) and pharmaceutical bioisosteres.

While modern variations of the Strecker reaction utilize trimethylsilyl cyanide (TMSCN), this guide focuses on the classical aqueous/methanolic Strecker protocol using ammonium chloride and sodium cyanide. This method is selected for its scalability, cost-effectiveness, and operational robustness in a drug discovery setting. Crucially, this protocol includes a mandatory conversion to the hydrochloride salt , ensuring long-term stability of the otherwise labile

Scientific Foundation & Mechanism

The Strecker Multicomponent Reaction

The synthesis relies on a three-component condensation between 3-thiophenecarboxaldehyde , ammonia (generated in situ from ammonium chloride), and cyanide .

-

Imine Formation: The aldehyde reacts with ammonia to form an imine intermediate.[1][2] This step is reversible and acid-catalyzed (provided by

). -

Nucleophilic Attack: The cyanide ion attacks the electrophilic imine carbon.

-

Thiophene Specificity: Unlike simple benzaldehydes, the thiophene ring is electron-rich. This facilitates imine formation but also increases the risk of side reactions (polymerization) if the reaction medium becomes too acidic or hot.

Reaction Mechanism Diagram

The following diagram illustrates the equilibrium-driven pathway and the critical interception by cyanide.[2]

Figure 1: Mechanistic pathway of the Strecker reaction for thiophene derivatives.

Safety Protocol: Cyanide Management

CRITICAL WARNING: This protocol utilizes Sodium Cyanide (NaCN). It is a rapid-acting mitochondrial toxin.

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

pH Control: Never allow the reaction mixture or waste to become acidic (pH < 9) while free cyanide is present, as this releases fatal HCN gas.

-

Quenching: All cyanide-containing waste must be treated with bleach (sodium hypochlorite) at pH > 10 overnight before disposal.

-

Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be physically present in the lab.

Experimental Protocol

Reagents and Stoichiometry

| Component | Role | Equivalents | Notes |

| 3-Thiophenecarboxaldehyde | Substrate | 1.0 equiv | Liquid, check purity by TLC. |

| Ammonium Chloride ( | Amine Source / Buffer | 2.0 - 2.5 equiv | Excess drives imine equilibrium. |

| Sodium Cyanide ( | Nucleophile | 1.1 - 1.2 equiv | TOXIC. Handle with extreme care. |

| Ammonia (7M in MeOH) | Solvent / Co-reactant | Solvent Vol. | Maintains basic pH; solubilizes aldehyde. |

| Water | Co-solvent | Minor Vol. | Solubilizes inorganic salts. |

Step-by-Step Procedure

Step 1: Preparation of the "Ammoniacal System"

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Chloride (2.2 equiv) in a mixture of Methanol (7M

) and water (ratio 4:1 v/v).-

Rationale: The water is necessary to fully dissolve the ammonium chloride and cyanide salts, while methanol ensures the organic aldehyde remains in solution.

-

-

Add Sodium Cyanide (1.2 equiv) to the mixture. Stir until mostly dissolved.

-

Note: The solution is now a buffered system containing free ammonia and cyanide.

-

Step 2: Addition of Substrate

-

Dilute 3-Thiophenecarboxaldehyde (1.0 equiv) in a minimal amount of Methanol.

-

Add the aldehyde solution dropwise to the stirring cyanide/ammonia mixture at Room Temperature (20-25°C).

-

Observation: The solution may turn slightly yellow/orange. This is normal for thiophene derivatives.

-

-

Seal the flask tightly (or use a reflux condenser with a balloon if heating is required, though RT is usually sufficient for 3-thiophene).

-

Stir vigorously for 16–24 hours.

Step 3: Workup and Isolation

-

Quench: Carefully dilute the reaction mixture with water (3x reaction volume) and transfer to a separatory funnel.

-

Extraction: Extract the product with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 50 mL).

-

Safety: The aqueous layer contains unreacted cyanide. Do not acidify. Treat as hazardous waste (see Section 3).

-

-

Washing: Wash the combined organic phases with Brine (saturated NaCl) to remove residual water and cyanide traces.

-

Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

). Filter and concentrate in vacuo (water bath < 40°C).-

Result: You will obtain the crude

-aminonitrile as an oil or low-melting solid.

-

Step 4: Stabilization (Salt Formation)

Free

-

Dissolve the crude residue in dry Diethyl Ether or 1,4-Dioxane .

-

Cool the solution to 0°C in an ice bath.

-

Add 4M HCl in Dioxane (1.1 equiv) dropwise.

-

A white to off-white precipitate will form immediately.

-

Filter the solid, wash with cold ether, and dry under high vacuum.

Process Workflow Diagram

Figure 2: Operational workflow for the isolation and stabilization of the target aminonitrile.

Quality Control & Troubleshooting

Analytical Specifications

-

Appearance: White to pale yellow crystalline solid (as HCl salt).

-

1H NMR (

or-

Thiophene protons: Multiplets in the aromatic region (

7.0 - 7.6 ppm). -

Methine proton (

): Singlet or distinct doublet around

-

-

IR Spectroscopy: Weak

stretch around 2240

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Imine Formation | Increase |

| Dark/Black Product | Thiophene Oxidation | Degas solvents with Nitrogen; keep reaction in the dark. |

| Oil instead of Solid | Impurities / Free Base | The free base is an oil. Ensure complete conversion to HCl salt. Triturate with cold ether. |

| Retro-Strecker | Moisture / Heat | Avoid heating the free base above 40°C. Store HCl salt at -20°C. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Strecker Protocols).

-

Mowry, D. T. (1948). The Preparation of Nitriles.[1][2][3][4][5][6][7][8] Chemical Reviews, 42(2), 189-283. (Foundational review of nitrile synthesis).

-

Shaikh, N. S., et al. (2006). A mild and efficient method for the synthesis of

-aminonitriles.[8] Tetrahedron Letters, 47(30), 5301-5303. (Modern optimization of Strecker conditions). -

PubChem. (n.d.). 2-Amino-2-(thiophen-3-yl)acetonitrile (Compound Summary). National Library of Medicine.

-

BenchChem. (2025). Stability and Degradation of Aminonitriles.[9] (General handling of labile aminonitriles).

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays [scielo.org.mx]

- 6. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Use of "2-Amino-2-(thiophen-3-yl)acetonitrile" as a synthetic building block

Application Note: 2-Amino-2-(thiophen-3-yl)acetonitrile as a Synthetic Building Block

Abstract

This technical guide details the synthesis, handling, and application of 2-amino-2-(thiophen-3-yl)acetonitrile , a critical

Strategic Utility & Chemical Logic

The utility of 2-amino-2-(thiophen-3-yl)acetonitrile lies in its "chameleon" nature. It possesses both a nucleophilic amine and an electrophilic nitrile, making it a linchpin in heterocyclic chemistry.

-

Bioisosterism: The 3-thienyl moiety mimics the phenyl group in steric bulk but introduces significant electronic differences. It is often used to alter the lipophilicity (

) and metabolic stability of phenylglycine-derived drugs (e.g., altering CYP450 recognition sites). -

Instability Warning (The Retro-Strecker Risk): As a free base,

-aminonitriles are prone to the retro-Strecker reaction, reverting to the imine and releasing toxic cyanide, especially in the presence of moisture or heat.-

Operational Consequence: This building block should be generated in situ or isolated immediately as a stable hydrochloride salt .

-

Synthetic Utility Map

Caption: Divergent synthesis pathways starting from the Thiophene-3-carboxaldehyde precursor via the aminonitrile intermediate.[1]

Synthesis Protocols

Method A: TMSCN Protocol (Recommended for Safety & Yield)

Best for: Lab-scale synthesis (100mg - 10g), avoiding free HCN gas.

Reagents:

-

Thiophene-3-carboxaldehyde (1.0 equiv)

-

Ammonia (7N in MeOH) or Ammonium Chloride (1.1 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

-

Catalyst: Scandium triflate [Sc(OTf)

] (1 mol%) or Iodine (5 mol%) -